
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one typically involves the following steps:
Halogenation: The introduction of the iodo and chloro groups can be achieved through halogenation reactions. For instance, the phenyl ring can be iodinated using iodine and a suitable oxidizing agent.
Thioether Formation: The methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the phenyl ring.
Ketone Formation: The propan-2-one moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and halogen atoms.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium iodide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield thioethers or iodides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with different positions of the iodo and methylthio groups.
1-Bromo-1-(2-iodo-4-(methylthio)phenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-1-(2-iodo-4-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Chloro-1-(2-iodo-4-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10ClIOS |
|---|---|
Poids moléculaire |
340.61 g/mol |
Nom IUPAC |
1-chloro-1-(2-iodo-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
Clé InChI |
SGGYNVNTTVCMIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)SC)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


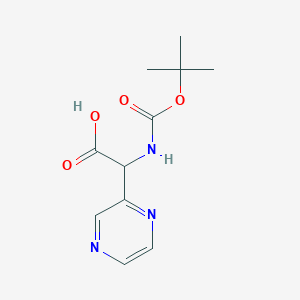
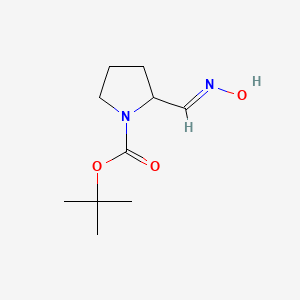
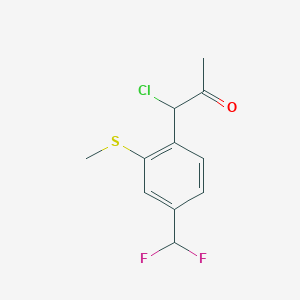
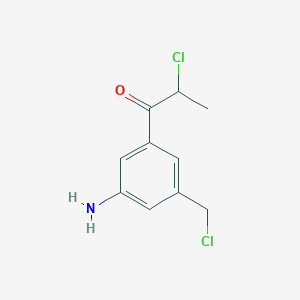
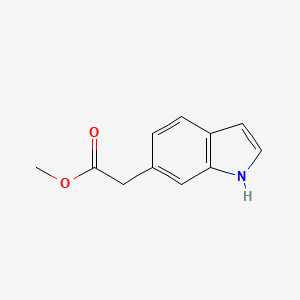
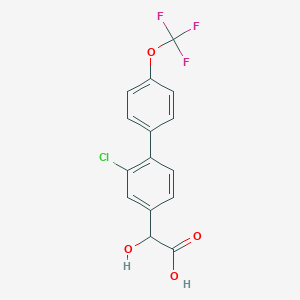
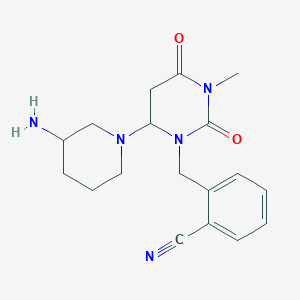

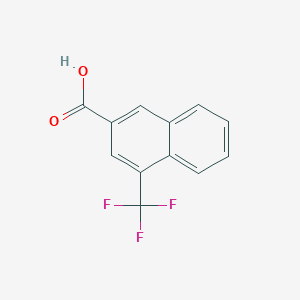

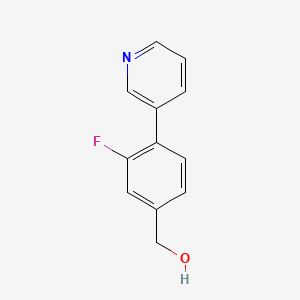
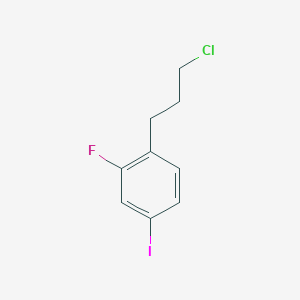
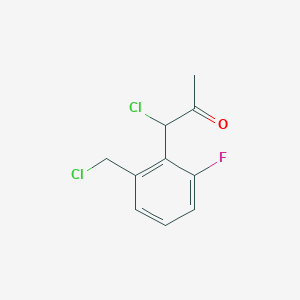
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
